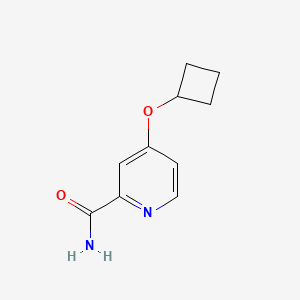

4-Cyclobutoxypyridine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyloxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-10(13)9-6-8(4-5-12-9)14-7-2-1-3-7/h4-7H,1-3H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVSSMHGOALGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Cyclobutoxypyridine 2 Carboxamide

Strategies for the Construction of the Pyridine-2-carboxamide Core

Regioselective Functionalization Approaches

Direct and selective functionalization of the pyridine (B92270) ring is a powerful tool in organic synthesis. For the construction of a 2,4-disubstituted pyridine such as the target molecule, controlling the position of substitution is paramount. The inherent electronic properties of the pyridine ring, which is electron-deficient, typically direct nucleophilic attack to the C2, C4, and C6 positions, while electrophilic attack is generally disfavored and occurs at the C3 and C5 positions.

Minisci-type reactions, which involve the reaction of a protonated heteroarene with a radical species, are a common method for the C-H functionalization of pyridines. nih.gov These reactions can be employed to introduce alkyl or acyl groups at the C2 or C4 positions. However, achieving high regioselectivity between these two positions can be challenging and often depends on the specific directing groups present on the pyridine ring and the nature of the radical. nih.gov

To overcome challenges with regioselectivity, a blocking group strategy can be employed. nih.gov In this approach, a temporary group is introduced at a more reactive position to direct functionalization to the desired, less reactive site. For instance, a bulky group at the C2 position could sterically hinder attack at this site, thereby favoring functionalization at the C4 position. Following the desired reaction, the blocking group is removed to yield the C4-functionalized pyridine.

Convergent and Linear Synthesis Pathways

Beyond functionalizing a pre-formed pyridine ring, the pyridine-2-carboxamide core can be assembled through either linear or convergent synthetic sequences.

Introduction of the Cyclobutoxy Substituent

A critical step in the synthesis is the introduction of the cyclobutoxy group at the 4-position of the pyridine ring. This is typically achieved through an etherification reaction.

Etherification Reactions in Pyridine Systems

The Williamson ether synthesis is a classic and widely used method for forming ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. nih.gov In the context of synthesizing 4-cyclobutoxypyridine-2-carboxamide, this would typically involve the reaction of a 4-hydroxypyridine (B47283) derivative with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. The base deprotonates the hydroxyl group to form the more nucleophilic pyridinolate anion, which then displaces the halide from the cyclobutyl electrophile.

The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.

Precursor Synthesis of 4-Cyclobutoxypyridine (B8549280) Intermediates

The synthesis of the 4-cyclobutoxypyridine intermediate is a key substep. A common starting material for this is 4-chloropyridine (B1293800) hydrochloride. This can be reacted with the desired alcohol, in this case, cyclobutanol (B46151), in the presence of a strong base like powdered sodium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). This method has been shown to be effective for the preparation of a series of 4-alkoxypyridines in good yields.

Alternatively, one could start with a 4-hydroxypyridine derivative. The synthesis of substituted 4-hydroxypyridones, which can exist in equilibrium with their 4-hydroxypyridine tautomer, has been extensively reviewed. These compounds serve as versatile precursors for further functionalization.

Amidation Reactions for Carboxamide Formation

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting a pyridine-2-carboxylic acid derivative with ammonia (B1221849) or a protected form of ammonia.

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. A wide array of coupling reagents have been developed for this purpose. These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are used to suppress side reactions and reduce racemization.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents.

Uronium/Aminium Salts: Reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are known for their high reactivity and are frequently employed in peptide synthesis and other amidation reactions.

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired purity of the final product. For the synthesis of this compound, the carboxylic acid precursor, 4-cyclobutoxypyridine-2-carboxylic acid, would be activated with one of these reagents and then treated with an ammonia source to furnish the final product.

Alternatively, the pyridine-2-carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an ester, prior to amidation. For instance, the methyl ester of the carboxylic acid can be prepared and then subjected to aminolysis with ammonia to yield the desired carboxamide.

Amide Coupling Methodologies

The synthesis of the amide bond in this compound is typically achieved through the coupling of a 4-cyclobutoxypyridine-2-carboxylic acid with a suitable amine source, often ammonia or an ammonia equivalent. This transformation requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling reagents.

Commonly employed reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea (B33335) byproduct.

A representative procedure involves dissolving the 4-cyclobutoxypyridine-2-carboxylic acid in an appropriate organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and an amine. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). nih.gov

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| EDC | HOBt, DMAP | Acetonitrile, DCM | Forms a water-soluble urea byproduct, simplifying purification. nih.gov |

| DCC | DMAP | DCM | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be removed by filtration. |

| HATU | DIPEA | DMF | High coupling efficiency, often used for sterically hindered or electron-deficient substrates. |

Table 1: Common Amide Coupling Reagents and Conditions

Stereochemical Considerations in Amidation

For this compound, the primary stereochemical consideration would arise if chiral centers were present in the starting materials or introduced during the synthesis. The cyclobutoxy group itself is achiral. However, if the synthesis started from a chiral cyclobutanol or if a chiral amine was used in the amidation step, the stereochemistry would need to be controlled.

In the absence of any inherent chirality in the core structure of this compound, the amidation reaction itself does not typically introduce new stereocenters. The geometry of the pyridine ring and the planarity of the amide bond are the key structural features. acs.org

Purification and Isolation Techniques in Academic Synthesis

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Methods

Column chromatography is a widely used technique for the purification of pyridine carboxamides. nih.gov Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. The fractions containing the pure product, as identified by TLC, are then combined and the solvent is removed under reduced pressure.

| Stationary Phase | Mobile Phase Example | Detection Method |

| Silica Gel (200-300 mesh) | Hexane/Ethyl Acetate gradient | UV light (254 nm) |

| Reverse-Phase C18 Silica | Acetonitrile/Water gradient | Mass Spectrometry (MS) |

Table 2: Typical Chromatographic Conditions

Crystallization and Recrystallization Strategies

Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the mother liquor.

For pyridine carboxamides, suitable recrystallization solvents might include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or mixtures of solvents. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies.

One approach is the use of greener solvents. Traditional solvents like dichloromethane are being replaced with more environmentally benign alternatives. Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. youtube.com

Recent research into the synthesis of pyridine derivatives has explored solvent-free reaction conditions and the use of recyclable catalysts. For instance, the use of magnetically recoverable catalysts can simplify product purification and reduce waste. nih.gov Furthermore, electrochemical methods for amide bond formation are being investigated as a way to avoid the use of stoichiometric coupling reagents, which generate significant waste. rsc.org The development of catalytic, solvent-free, and one-pot procedures represents a significant step towards a more sustainable synthesis of pyridine carboxamides.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Cyclobutoxypyridine 2 Carboxamide Analogs

Systematic Modification of the Cyclobutoxy Moiety

The cyclobutoxy group at the 4-position of the pyridine (B92270) ring is a key structural feature. Its size, shape, and potential for substitution offer several avenues for systematic modification to probe its influence on biological activity.

Investigation of Alkoxy Chain Length Variations

Varying the length of the alkoxy chain at the 4-position of pyridine-2-carboxamides could significantly impact their physicochemical properties, such as lipophilicity and solubility, which in turn can affect their biological activity. A systematic investigation would involve the synthesis and evaluation of analogs with different alkoxy groups.

Table 1: Hypothetical Data on Alkoxy Chain Length Variation

| Compound ID | R Group (at position 4) | Biological Activity (IC₅₀, µM) |

| 1a | Methoxy (B1213986) | Data not available |

| 1b | Ethoxy | Data not available |

| 1c | Propoxy | Data not available |

| 1d | Isopropoxy | Data not available |

| 1e | Cyclobutoxy | Data not available |

This table is for illustrative purposes only. No experimental data for these specific compounds could be located in the public domain.

Exploration of Cycloalkyl Ring Size Effects

The size of the cycloalkyl ring in the 4-alkoxy position can influence how the molecule fits into a biological target's binding pocket. Studies on other molecular scaffolds have shown that altering the cycloalkyl ring size can lead to significant changes in potency and selectivity. nih.govbaranlab.org For 4-Cyclobutoxypyridine-2-carboxamide analogs, this would involve comparing the cyclobutyl group with other cycloalkyl rings.

Table 2: Hypothetical Data on Cycloalkyl Ring Size Effects

| Compound ID | R Group (at position 4) | Biological Activity (IC₅₀, µM) |

| 2a | Cyclopropyloxy | Data not available |

| 2b | Cyclobutoxy | Data not available |

| 2c | Cyclopentyloxy | Data not available |

| 2d | Cyclohexyloxy | Data not available |

This table is for illustrative purposes only. No experimental data for these specific compounds could be located in the public domain.

Impact of Substituents on the Cyclobutyl Ring

Introducing substituents onto the cyclobutyl ring would allow for a fine-tuning of its steric and electronic properties. This could lead to improved interactions with the target protein and enhanced biological activity.

Table 3: Hypothetical Data on Cyclobutyl Ring Substitution

| Compound ID | R Group (on Cyclobutyl Ring) | Biological Activity (IC₅₀, µM) |

| 3a | Unsubstituted | Data not available |

| 3b | 3-Methyl | Data not available |

| 3c | 3,3-Dimethyl | Data not available |

| 3d | 3-Hydroxy | Data not available |

| 3e | 3-Fluoro | Data not available |

This table is for illustrative purposes only. No experimental data for these specific compounds could be located in the public domain.

Derivatization of the Pyridine Ring System

The pyridine ring itself is a versatile scaffold that can be modified in several ways to explore the SAR of this compound.

Positional Isomerism Studies

The relative positions of the cyclobutoxy and carboxamide groups on the pyridine ring are critical for its interaction with biological targets. Synthesizing and testing positional isomers would provide valuable information on the optimal arrangement of these functional groups for activity.

Table 4: Hypothetical Data on Positional Isomerism

| Compound ID | Isomer | Biological Activity (IC₅₀, µM) |

| 4a | 4-Cyclobutoxy-2-carboxamide | Data not available |

| 4b | 2-Cyclobutoxy-4-carboxamide | Data not available |

| 4c | 5-Cyclobutoxy-2-carboxamide | Data not available |

| 4d | 6-Cyclobutoxy-2-carboxamide | Data not available |

This table is for illustrative purposes only. No experimental data for these specific compounds could be located in the public domain.

Heteroatom Exchange within the Pyridine Core

Bioisosteric replacement of the pyridine nitrogen with other heteroatoms or even a carbon atom can dramatically alter the compound's properties while potentially maintaining or improving its biological activity. nih.gov This strategy is widely used in drug discovery to overcome issues related to metabolism, toxicity, or patentability.

Table 5: Hypothetical Data on Heteroatom Exchange

| Compound ID | Core Scaffold | Biological Activity (IC₅₀, µM) |

| 5a | Pyridine | Data not available |

| 5b | Pyrimidine | Data not available |

| 5c | Pyrazine (B50134) | Data not available |

| 5d | Phenyl | Data not available |

This table is for illustrative purposes only. No experimental data for these specific compounds could be located in the public domain.

Substituent Effects on the Pyridine Ring at Positions 3, 5, and 6

The exploration of substituent effects on the pyridine ring of this compound analogs is a critical aspect of understanding their structure-activity relationship (SAR). Modifications at positions 3, 5, and 6 have been shown to significantly influence the biological activity of this class of compounds.

Research into pyridine derivatives has demonstrated that the presence and positioning of various functional groups can enhance or diminish their intended biological effects. For instance, in a study on the antiproliferative activity of pyridine derivatives, it was observed that the introduction of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups could enhance activity. nih.gov Conversely, the presence of bulky groups or halogen atoms often leads to a decrease in activity. nih.gov

In the context of antitubercular agents, a study on 4-hydroxy-2-pyridones, which share the pyridone core, revealed that modifications at the 6-position of the pyridone ring with cycloalkyl groups led to a significant improvement in potency against Mycobacterium tuberculosis. nih.gov Specifically, a dimethylcyclohexyl group at this position resulted in desirable in vitro potency. nih.gov

While direct SAR data for this compound is not extensively available in the provided results, the principles from related pyridine-containing compounds offer valuable insights. The electronic and steric properties of substituents at positions 3, 5, and 6 are likely to play a crucial role in modulating the activity of this compound analogs. It is hypothesized that small, electron-donating groups at these positions could be beneficial, while larger, sterically hindering groups might be detrimental to activity.

Table 1: Hypothetical Substituent Effects on the Pyridine Ring

| Position | Substituent | Expected Effect on Activity | Rationale |

| 3 | -NH2 | Increase | Electron-donating, potential for hydrogen bonding. nih.gov |

| 5 | -Cl | Decrease | Electron-withdrawing, potential for steric hindrance. nih.gov |

| 6 | Cyclohexyl | Increase | Favorable steric bulk, potential for improved binding. nih.gov |

| 3 | -NO2 | Decrease | Strong electron-withdrawing group, may alter electronic profile unfavorably. |

| 5 | -CH3 | Neutral/Slight Increase | Small, electron-donating group, minimal steric clash. |

Modifications of the Carboxamide Functionality

The carboxamide group at the 2-position of the pyridine ring is a key structural feature of this compound and its analogs. Modifications to this functionality, including N-substitution, isosteric replacement, and conformational changes, are pivotal in defining the compound's interaction with its biological target.

N-Substitution Patterns on the Amide Nitrogen

In a study of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the nature of the substituent on the pyridyl nitrogen influenced the analgesic and anti-inflammatory activity. mdpi.com This highlights the importance of the electronic and steric nature of the N-substituent in modulating biological response.

Furthermore, research on anomeric amides has shown that heteroatom substitution at the amide nitrogen can lead to significant changes in the geometry and electronic structure of the amide bond. nih.gov For instance, N-alkoxy substitution can increase the pyramidalization of the nitrogen atom and lengthen the N-C(O) bond, thereby reducing amide resonance. nih.gov These structural perturbations can have profound effects on how the molecule interacts with its target.

Isosteric Replacements of the Carboxamide Group

Isosteric replacement of the carboxamide group is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Various functional groups can mimic the electronic and steric properties of the carboxamide moiety.

Common bioisosteres for the carboxylic acid portion of the carboxamide include tetrazoles, hydroxamic acids, and certain heterocyclic rings. nih.gov For example, tetrazoles are frequently used as carboxylic acid isosteres due to their similar acidity and planar nature. nih.gov In the context of replacing the entire carboxamide, heterocycles that can maintain the key hydrogen bonding interactions are often considered.

For instance, in the design of dopamine (B1211576) D3 versus D2 receptor subtype selective ligands, a phenylcyclohexanecarboxamide moiety was found to be a potent antagonist. researchgate.net This suggests that complex amide derivatives can confer high affinity and selectivity. The replacement of a carboxamide with other functionalities would need to preserve the key interactions responsible for biological activity.

Conformational Analysis of Amide Derivatives

The conformation of the carboxamide group and its derivatives is crucial for biological activity as it dictates the spatial arrangement of atoms and their ability to interact with a binding site. The planarity of the amide bond is a key feature, but this can be influenced by substitution.

Computational and experimental studies, such as those using X-ray diffraction and NMR spectroscopy, are vital for understanding the conformational preferences of amide derivatives. nih.gov For example, a study on 2-substituted cyclobutane-α-amino acid derivatives utilized these techniques to perform an extensive conformational analysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in rational drug design, allowing for the prediction of the activity of novel compounds.

Descriptor Selection and Calculation

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. nih.gov Descriptors are numerical values that encode chemical information and can be categorized into various types, including constitutional, topological, physicochemical, and electronic descriptors. ucsb.edu

The process of descriptor selection is a critical step in QSAR model development. nih.gov It aims to identify a subset of descriptors that are most relevant to the biological activity being studied, while minimizing redundancy and noise. nih.gov Various methods, such as stepwise regression, are employed to select the optimal number of descriptors for the model. nih.gov

Commonly used descriptors in QSAR studies include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molecular weight. ucsb.edu

Electronic descriptors: These relate to the electronic structure of the molecule, such as HOMO and LUMO energies, which can be calculated using quantum chemical methods. ucsb.edu

For example, in a QSAR study of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs, recursive feature elimination was used to select the most significant features from a pool of 306 molecular descriptors. mdpi.com The final model included descriptors related to molecular shape and lipophilicity. mdpi.com Similarly, in a 3D-QSAR study of 2,4-dioxopyrimidine-1-carboxamide analogs, the model was built using atom-based descriptors. nih.gov

The calculation of these descriptors is performed using specialized software. For instance, DRAGON software is widely used to calculate a large number of 2D-QSAR descriptors. nih.gov Quantum chemical calculations, often performed with software like Gaussian, are necessary for obtaining electronic descriptors. ucsb.edu

Table 2: Examples of Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor | Information Encoded |

| Physicochemical | SlogP | Lipophilicity/hydrophobicity. mdpi.com |

| 3D | Vsurf-W2 | Molecular surface properties related to water. mdpi.com |

| Constitutional | npr1 | Number of 1-prongs. mdpi.com |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. ucsb.edu |

| Topological | pmi3 | Third-order polarizability index. mdpi.com |

Statistical Validation of QSAR Models

The reliability and robustness of a Quantitative Structure-Activity Relationship (QSAR) model are paramount before it can be effectively used for prediction. researchgate.net A QSAR model is a mathematical equation that correlates the chemical properties of compounds with their biological activities. researchgate.net To be considered reliable, a model must undergo rigorous statistical validation to ensure it is not a result of chance correlation or overfitting. researchgate.net Validation is typically performed through internal and external methods.

Internal validation assesses the stability and robustness of the model using the initial training set data. A common technique is cross-validation, where the dataset is repeatedly partitioned into subsets for training and validation. researchgate.net Leave-one-out (LOO) cross-validation is a widely used method where one compound is removed from the training set, and its activity is predicted by the model built from the remaining compounds. tsijournals.com This process is repeated for every compound. tsijournals.com

External validation evaluates the model's predictive power on a set of new compounds (the test set) that were not used in the model's development. researchgate.net A model's ability to accurately predict the activities of the external test set is a true measure of its utility. mdpi.com Several statistical metrics are employed to quantify the performance of QSAR models during validation. tsijournals.com

Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. It indicates the goodness of fit. | > 0.6 |

| Adjusted R² | R²adj | A modified version of R² that adjusts for the number of predictors in the model. The difference between R² and R²adj should be small (<0.3). tsijournals.com | - |

| Cross-validated R² | Q² or R²cv | An internal validation metric derived from cross-validation that indicates the model's predictive ability. The difference between R² and Q² should not exceed 0.3. tsijournals.com | > 0.5 |

| External Validation R² | R²pred | Measures the predictive performance of the model on an external test set. | > 0.5 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors (residuals). | Lower values are better. |

| Concordance Correlation Coefficient | CCC | Measures the agreement between two variables, combining both precision and accuracy. nih.gov | ≥ 0.85 indicates good performance. nih.gov |

Another crucial validation technique is Y-randomization or response randomization. researchgate.net In this procedure, the biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. If the original model has a significantly higher R² and Q² than the models generated from randomized data, it confirms that the model is robust and not the result of a chance correlation. nih.gov

Predictive Power of QSAR for Novel Analogs

A statistically validated and robust QSAR model serves as a powerful predictive tool in drug discovery. Its primary utility lies in its ability to forecast the biological activity of novel chemical entities that have not yet been synthesized. nih.gov This predictive capacity allows for the prioritization of synthetic efforts, saving significant time and resources by focusing on compounds with the highest probability of success.

The application of QSAR models for prediction involves several key areas:

Virtual Screening: Validated QSAR models can be used to screen large virtual libraries or chemical databases containing thousands or even millions of compounds. nih.gov By calculating the relevant molecular descriptors for each compound in the database, the model can predict their biological activity, identifying potential new "hits" for further investigation. For example, QSAR models have been successfully used to screen databases to find potential new inhibitors of enzymes like HMG-CoA reductase. nih.gov

Lead Optimization: During the lead optimization phase, medicinal chemists design and synthesize numerous analogs of a lead compound to improve its potency, selectivity, and pharmacokinetic profile. QSAR models can guide this process by predicting the impact of specific structural modifications on activity. nih.gov For instance, a model might predict that adding a specific substituent at a particular position on the this compound scaffold will enhance its target affinity.

Designing Novel Compounds: Atom-based 3D-QSAR methods can help identify key structural features responsible for activity. nih.gov By understanding which steric, electronic, or hydrophobic features are beneficial or detrimental, researchers can design entirely new analogs that incorporate the desirable features, potentially leading to compounds with significantly enhanced potency. nih.gov

The predictive power of a QSAR model is dependent on its "applicability domain," which defines the chemical space of compounds for which the model can make reliable predictions. This domain is determined by the structural diversity of the compounds in the original training set. Predictions for compounds that fall outside this domain are considered less reliable. Therefore, defining the applicability domain is a critical step before using a model for predictive purposes.

Scaffold Hopping and Bioisosteric Replacements

Beyond modifying substituents on a core structure, more profound changes can be explored through scaffold hopping and bioisosteric replacements to discover novel chemotypes with improved properties.

Scaffold Hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular backbones or "scaffolds" that can serve as functional mimics of an established active compound. nih.gov The goal is to find structurally distinct molecules that maintain the original compound's key biological activity by presenting a similar three-dimensional arrangement of essential functional groups to the biological target. rsc.org For pyridine-containing structures like this compound, scaffold hopping could be employed to replace the pyridine ring with other heterocyclic systems while preserving the spatial orientation of the carboxamide and ether functionalities. This approach has been successfully used to discover novel series of pyridine derivatives as potent enzyme inhibitors. nih.gov The benefit of scaffold hopping is the potential to discover compounds with entirely new intellectual property, improved physicochemical properties, or different side-effect profiles. rsc.orgrsc.org

Bioisosteric Replacements involve substituting one atom or functional group with another that results in a new molecule with similar biological properties. cambridgemedchemconsulting.com This strategy is a cornerstone of medicinal chemistry for optimizing lead compounds. Bioisosteres are chosen based on similarities in physicochemical properties such as size, shape, electronic distribution, and hydrogen bonding capacity. u-tokyo.ac.jp The replacement can enhance potency, improve metabolic stability, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com

For a molecule like this compound, several bioisosteric replacements could be considered for its key functional groups.

Potential Bioisosteric Replacements for Key Functional Groups

| Original Group | Location | Potential Bioisosteres | Rationale |

| Carboxamide (-CONH₂) | Pyridine C2 Position | Heterocyclic Rings: Oxadiazole, Triazole, Imidazole, Oxazole drughunter.comTetrazole nih.govTrifluoroethylamine drughunter.com | Can mimic hydrogen bonding properties of the amide while potentially increasing metabolic stability. drughunter.com Tetrazoles can act as acidic mimics. nih.gov |

| Ether Oxygen (-O-) | Pyridine C4 Position | Sulfur (-S-) Methylene (-CH₂-) Difluoromethylene (-CF₂-) cambridgemedchemconsulting.com | These groups can maintain similar bond angles and connectivity while altering properties like lipophilicity and metabolic stability. cambridgemedchemconsulting.comu-tokyo.ac.jp |

| Cyclobutyl Ring | Ether Substituent | Isopropyl Trifluoromethyl Other small cycloalkyl rings (e.g., cyclopentyl) | Classical bioisosteres that can explore the size and lipophilicity of the binding pocket. cambridgemedchemconsulting.com |

| Pyridine Ring | Core Scaffold | Phenyl Thiophene cambridgemedchemconsulting.comPyrazine nih.govPyrimidine | Replacing the core aromatic system can modulate target affinity, selectivity, and ADME properties while maintaining key interaction points. |

For example, replacing a metabolically labile amide bond with a more stable heterocyclic ring like an oxadiazole is a common strategy to improve a compound's half-life. drughunter.com Similarly, replacing a hydrogen atom with fluorine can block sites of metabolism without significantly altering the molecule's size. u-tokyo.ac.jp The strategic application of these replacements allows for the fine-tuning of a molecule's properties to achieve a desired therapeutic profile.

Mechanistic Investigations of Biological Activity Pertaining to 4 Cyclobutoxypyridine 2 Carboxamide

Enzyme Inhibition Studies

There is currently no publicly available data to detail the enzyme inhibition profile of 4-Cyclobutoxypyridine-2-carboxamide.

Inhibition of Glutaminase (B10826351) (GLS1) Isoforms

No studies were identified that investigated the inhibitory effects of this compound on glutaminase (GLS1) or its specific isoforms.

Information regarding the specificity of this compound for the kidney-type (KGA) and glutaminase C (GAC) variants of GLS1 is not available in the current body of scientific literature.

Without experimental data, the kinetic parameters (e.g., IC₅₀, Kᵢ) describing the inhibition of any enzyme by this compound cannot be provided.

The binding mechanism of this compound to any enzyme, including whether it acts as an allosteric or active site inhibitor, has not been determined in any published research.

Potential Modulatory Effects on Other Enzyme Families (e.g., PDEs, CCR5)

No research has been published detailing the modulatory effects of this compound on other enzyme families such as phosphodiesterases (PDEs) or its potential interaction with receptors like CCR5.

Due to the lack of studies on its effects on PDEs or other related enzymes, there is no information on whether this compound modulates the cAMP/cGMP signaling pathways.

Extensive investigation into the biological activity and mechanistic underpinnings of the specific chemical entity, this compound, has yielded no publicly available scientific literature or data at this time. Searches of scholarly databases, patent repositories, and other scientific resources did not uncover any studies detailing the receptor binding, cellular targeting, or molecular mechanisms of this particular compound.

The provided outline requests a detailed exploration of the compound's biological functions, from receptor-level interactions to downstream cellular effects. This includes:

Exploration of Molecular Mechanisms of Action:The broader molecular pathways affected by this compound remain uncharacterized.

Downstream Signaling Pathway Analysis:Analysis of the signaling cascades activated or inhibited by this compound has not been described in the scientific literature.

While the broader class of pyridine (B92270) carboxamide derivatives has been a subject of medicinal chemistry research with some compounds showing potential as inhibitors of enzymes like phosphodiesterases or kinases, these findings are not specific to the 4-cyclobutoxy substituted analog. Without dedicated research on this compound, any discussion of its biological activity would be speculative and fall outside the strict, compound-specific focus of this article.

Therefore, a detailed article on the mechanistic investigations of this compound cannot be generated at this time due to the absence of foundational research data.

Gene Expression and Proteomic Profiling

The biological impact of this compound, also known as BMS-986278 or Admilparant, has been investigated through the analysis of protein biomarkers, providing insights into its mechanism of action in fibrotic diseases. While specific data on the direct modulation of gene expression by this compound are not yet extensively detailed in published literature, the clinical trial protocol for its phase 2 study (NCT04308681) indicates the collection of data on blood-based biomarkers, including gene expression profiles. chestphysician.orgbms.com

Proteomic analyses from a phase 2 clinical trial have demonstrated that Admilparant significantly alters the levels of key biomarkers associated with fibrosis and inflammation in patients with Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF). nih.gov In an exploratory analysis of this trial, treatment with Admilparant over 26 weeks led to notable changes in circulating proteins. nih.govtmc.edu

For patients with IPF, a significant increase in the levels of adiponectin, a protein with known anti-inflammatory and anti-fibrotic properties, was observed. nih.gov Concurrently, there was a reduction in markers associated with epithelial injury and fibrosis, including Cancer Antigen 125 (CA-125), matrix metalloproteinase-7 (MMP-7), and tenascin C. tmc.edu

In the cohort of patients with PPF, Admilparant treatment resulted in a significant decrease in periostin, a marker of Transforming Growth Factor-beta (TGF-β) pathway activation. tmc.edu Furthermore, a reduction in several inflammatory markers, such as YKL-40, Vascular Cell Adhesion Molecule-1 (VCAM-1), and ferritin, was noted. tmc.edu These findings are consistent with the known role of the lysophosphatidic acid receptor 1 (LPA1) pathway in driving fibrotic processes. nih.gov

The modulation of these protein biomarkers suggests that this compound exerts its therapeutic effects by targeting key pathways involved in the pathogenesis of pulmonary fibrosis. The increase in adiponectin and decrease in markers of fibrosis and inflammation point towards a multi-faceted anti-fibrotic and anti-inflammatory mechanism of action.

Table 1: Changes in Protein Biomarkers Following Treatment with this compound (Admilparant) in Patients with IPF and PPF

| Disease Cohort | Biomarker | Change with Admilparant Treatment | Associated Pathway/Process |

| IPF | Adiponectin | Increased | Anti-inflammatory, Anti-fibrotic |

| CA-125 | Decreased | Epithelial Injury, Fibrosis | |

| MMP-7 | Decreased | Fibrosis | |

| Tenascin C | Decreased | Fibrosis | |

| PPF | Periostin | Decreased | TGF-β Pathway Activation |

| YKL-40 | Decreased | Inflammation | |

| VCAM-1 | Decreased | Inflammation | |

| Ferritin | Decreased | Inflammation |

This table is based on data from an exploratory analysis of a phase 2 clinical trial. nih.govtmc.edu

Role in Cellular Metabolism and Bioenergetics

The role of this compound in cellular metabolism and bioenergetics is primarily understood through comparative studies with its first-generation predecessor, BMS-986020, and by its mechanism as a lysophosphatidic acid receptor 1 (LPA1) antagonist.

A significant point of differentiation for this compound is its improved safety profile concerning hepatobiliary toxicity. nih.govcolab.wsbohrium.com The earlier compound, BMS-986020, was found to inhibit mitochondrial function in human hepatocytes, affecting basal and maximal respiration, ATP production, and spare capacity. nih.govcolab.wsbohrium.com In contrast, while this compound was not specifically evaluated for its direct effects on mitochondrial function in the same study, it was shown to not inhibit key hepatic bile acid transporters like the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 3 (MDR3). nih.govcolab.wsbohrium.comnih.gov This lack of inhibition is a critical distinction, suggesting a lower potential for drug-induced liver injury.

As an LPA1 antagonist, this compound is expected to modulate the metabolic activity of target cells, such as lung fibroblasts, which play a central role in the development of fibrosis. chestphysician.orgfaseb.org LPA1 signaling is known to promote fibroblast proliferation and survival, processes that have significant metabolic demands. chestphysician.orgdigitellinc.com By blocking this signaling, this compound can indirectly influence the metabolic state of these cells. For instance, LPA has been shown to induce the expression of genes involved in the Wnt signaling pathway, which is linked to fibrotic processes. nih.govbmj.com Antagonism of LPA1 may therefore downregulate these pathways and alter the metabolic phenotype of fibroblasts, reducing their pro-fibrotic activities.

Furthermore, LPA signals have been reported to induce mitochondrial dysfunction in alveolar epithelial cells, contributing to epithelial damage. nih.gov By blocking the LPA1 receptor, this compound may help to preserve mitochondrial function in these cells, thereby protecting them from injury and reducing a key trigger for the fibrotic cascade.

Table 2: Comparative Effects on Cellular Metabolism and Bioenergetics

| Compound | Effect on Hepatic Mitochondrial Function | Inhibition of BSEP and MDR3 | Implied Role in Fibroblast Bioenergetics |

| This compound (BMS-986278) | Not explicitly evaluated in comparative studies, but lacks the hepatotoxicity of its predecessor. | No significant inhibition. nih.govcolab.wsbohrium.comnih.gov | Postulated to modulate fibroblast metabolism by antagonizing LPA1-mediated pro-fibrotic signaling. chestphysician.orgdigitellinc.com |

| BMS-986020 | Inhibited basal and maximal respiration, ATP production, and spare capacity. nih.govcolab.wsbohrium.com | Inhibited these transporters, contributing to hepatotoxicity. | Promoted pro-fibrotic fibroblast activity, implying an impact on their bioenergetic state. |

This table is a summary of findings from comparative and mechanistic studies. chestphysician.orgnih.govcolab.wsbohrium.comnih.govdigitellinc.com

Computational and Theoretical Chemistry Approaches for 4 Cyclobutoxypyridine 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Studies: An Unwritten Chapter

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 4-Cyclobutoxypyridine-2-carboxamide, might interact with a protein target.

Elucidation of Binding Modes with Target Proteins

There is currently no publicly available research that elucidates the binding modes of this compound with any specific protein targets. Such studies would be invaluable in identifying potential therapeutic applications for this compound.

Prediction of Binding Affinities and Specificity

The prediction of binding affinities, which quantifies the strength of the interaction between a ligand and a protein, has not been reported for this compound. Information on binding affinity and specificity is crucial for assessing the potential of a compound as a drug candidate.

Identification of Key Interacting Residues

Without molecular docking studies, the key amino acid residues that could form hydrogen bonds, hydrophobic interactions, or other forms of molecular interactions with this compound remain unidentified.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics

Molecular dynamics simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. This technique is essential for understanding the flexibility of a ligand and the stability of a ligand-protein complex.

Conformational Dynamics of the Compound

No studies have been published detailing the conformational dynamics of this compound. Such an analysis would reveal the accessible shapes the molecule can adopt, which is a critical factor in its ability to bind to a target.

Dynamics of Ligand-Receptor Complexes

The dynamic behavior of any potential complex between this compound and a receptor protein has not been investigated through MD simulations. These simulations are vital for confirming the stability of docked poses and for providing a more realistic model of the binding event.

Water Dynamics and Solvent Effects on Binding

The interaction of a potential drug molecule with its aqueous solvent environment is critical for its ultimate binding to a biological target. Molecular dynamics (MD) simulations are a powerful tool to study these interactions at an atomic level. For this compound, MD simulations can elucidate the structure and dynamics of water molecules in its hydration shell and how co-solvents might influence its solubility and binding affinity.

In a hypothetical MD simulation study, the behavior of this compound in pure water could be compared to its behavior in a mixed solvent system, for instance, a water/dimethyl sulfoxide (B87167) (DMSO) mixture. Such studies on similar molecules have shown that co-solvents can significantly alter the hydration landscape. rsc.org For example, a chaotropic co-solvent like DMSO might decrease the number of water molecules in the immediate vicinity of the compound, which could have implications for its binding to a target protein. rsc.org

The analysis would focus on the radial distribution functions (RDFs) between specific atoms of the compound and water oxygen atoms to understand the local solvent structure. Furthermore, the residence time of water molecules around the solute can be calculated to quantify the dynamics of the hydration shell. It is hypothesized that the cyclobutoxy group, being hydrophobic, would exhibit a different water structuring and dynamic profile compared to the more polar pyridine-2-carboxamide moiety.

Table 1: Hypothetical Water Dynamics Data for this compound

| Solvent System | Average Hydration Number (around cyclobutoxy group) | Average Water Residence Time (ps) |

|---|---|---|

| Pure Water | 15 | 8.5 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic properties and reactivity of a molecule. nih.gov These calculations are performed on the optimized geometry of this compound in the gas phase or with an implicit solvent model.

The electronic structure of a molecule is fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO may be distributed over the carboxamide group.

The molecular electrostatic potential (MESP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. uantwerpen.be Regions of negative potential (typically colored red or orange) indicate areas prone to electrophilic attack, such as the nitrogen and oxygen atoms of the pyridine and carboxamide groups. uantwerpen.be Conversely, regions of positive potential (blue) are susceptible to nucleophilic attack. uantwerpen.be

Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Quantum chemical calculations can be used to predict the reactivity of a molecule by calculating various reactivity descriptors. nih.gov For instance, the electrophilicity index can provide a quantitative measure of a molecule's ability to act as an electrophile. nih.gov By modeling potential reaction pathways, such as metabolic transformations or covalent bond formation with a target residue, the transition state energies can be calculated to elucidate reaction mechanisms and predict reaction rates. nih.gov For this compound, this could involve studying its susceptibility to hydrolysis at the amide bond or oxidation of the cyclobutoxy group.

Theoretical calculations can predict spectroscopic properties, which can be invaluable for the characterization of a newly synthesized compound. nih.govchemrxiv.org By calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated. aun.edu.eg Key vibrational modes for this compound would include the C=O stretching of the amide, the N-H stretching, and various vibrations associated with the pyridine and cyclobutane (B1203170) rings. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted and compared with experimental data to confirm the molecular structure.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3100 |

| C-H Stretch (Aliphatic) | 2950 |

| C=O Stretch | 1680 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery for identifying the essential steric and electronic features of a ligand required for optimal binding to a specific biological target. nih.gov

In the absence of a known protein-ligand crystal structure, a ligand-based pharmacophore model can be developed. youtube.com This involves analyzing a set of known active molecules to identify common chemical features that are crucial for their biological activity. For this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the carbonyl oxygen and pyridine nitrogen), a hydrogen bond donor (the amide N-H), and a hydrophobic feature (the cyclobutoxy group). This model can then be used as a 3D query to screen large compound libraries for new molecules that possess these key features and are therefore likely to exhibit similar biological activity. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Structure-Based Pharmacophore Generation

Structure-based pharmacophore modeling is a cornerstone of rational drug design, initiated when the three-dimensional structure of a biological target is known. nih.govresearchgate.net This technique identifies the essential spatial arrangement of chemical features a molecule must possess to interact effectively with its target's binding site. For this compound, a pharmacophore model would be derived from its interactions within a specific protein's active site.

The key chemical features of this compound would be translated into pharmacophoric points. These typically include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. frontiersin.org The carboxamide group is particularly important, as it can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov The pyridine ring provides an aromatic feature and a potential hydrogen bond acceptor site at its nitrogen atom. The cyclobutoxy group, with its unique puckered three-dimensional structure, serves as a significant hydrophobic feature that can fill specific pockets within the binding site. nih.gov Computational tools can analyze the protein-ligand complex to map these interaction points and the distances between them, creating a 3D query for database screening. researchgate.net

A hypothetical pharmacophore model for this compound would consist of a defined spatial arrangement of these features, which is crucial for identifying other molecules that could bind to the same target. frontiersin.orgacs.org The validation of such a model is a critical step, often involving screening a test database of known active and inactive compounds to ensure the model can successfully distinguish between them. nih.gov

| Molecular Moiety | Potential Pharmacophoric Feature | Role in Molecular Recognition |

|---|---|---|

| Carboxamide (-CONH2) | Hydrogen Bond Donor (HBD) | Donates a hydrogen atom to an acceptor group on the target protein. |

| Carboxamide (-CONH2) | Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen atom from a donor group on the target protein. |

| Pyridine Ring | Aromatic Ring (AR) | Participates in π-π stacking or other non-covalent interactions. |

| Pyridine Nitrogen | Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen atom from a donor group on the target protein. |

| Cyclobutoxy Group | Hydrophobic (HY) | Occupies a hydrophobic pocket in the target's binding site. |

In Silico Library Screening for Novel Scaffolds

Once a validated pharmacophore model for this compound is established, it can be used as a 3D search query for virtual screening of large chemical libraries. nih.govsimulations-plus.com This in silico process allows for the rapid and cost-effective identification of diverse molecules that match the key pharmacophoric features, but may possess entirely different underlying chemical structures, or "scaffolds."

The screening process involves computationally fitting millions of compounds from databases like Enamine, ZINC, or CHEMBL against the pharmacophore model. frontiersin.org Compounds that align well with the pharmacophoric points (e.g., have a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring in the correct spatial orientation) are identified as "hits." These hits are then ranked based on how well they fit the model. acs.org

This approach is powerful for scaffold hopping—finding new molecular frameworks that retain the necessary interactions for biological activity. For example, a screen might identify a compound where the pyridine ring is replaced by a different heterocycle, or the cyclobutoxy group is substituted with another hydrophobic moiety, while still satisfying the geometric constraints of the pharmacophore. These novel scaffolds can offer advantages in terms of synthetic accessibility, intellectual property, or improved pharmacokinetic properties. Further computational filtering, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, is typically applied to the hit list to prioritize the most promising candidates for synthesis and biological testing. acs.org

| Step | Description | Objective |

|---|---|---|

| 1. Pharmacophore Model Generation | A structure-based pharmacophore is created based on the binding mode of this compound. | To define the essential 3D chemical features for target binding. |

| 2. Database Selection & Preparation | Large compound libraries (e.g., Enamine, ZINC) are chosen and prepared for screening (e.g., generating 3D conformers). | To create a diverse chemical space to search. |

| 3. Virtual Screening | The compound libraries are computationally screened against the pharmacophore model. | To identify molecules that match the pharmacophore query. |

| 4. Hit List Generation | Compounds that fit the pharmacophore are collected into a "hit list." | To gather potential candidates for further analysis. |

| 5. Post-Screening Filtration | Hits are further analyzed using molecular docking, ADME prediction, and visual inspection. | To refine the hit list and select the most promising novel scaffolds for experimental validation. |

De Novo Drug Design Methodologies

De novo drug design represents a more creative computational approach, aiming to construct entirely new molecules from scratch rather than searching for existing ones. nih.govfrontiersin.org These methods build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. youtube.com This approach is particularly useful for exploring novel chemical space and designing highly optimized ligands tailored to the specific geometry and chemical environment of the active site.

In the context of this compound, a de novo design algorithm could start with a seed fragment, such as the pyridine ring, placed optimally in the binding site. The algorithm would then "grow" the molecule by adding new fragments from a library, connecting them with valid chemistry, and scoring the resulting structures based on their predicted binding affinity. For instance, a carboxamide group could be added to interact with a known hydrogen-bonding residue in the protein, followed by the addition of a cyclobutoxy group to fill an adjacent hydrophobic pocket. Modern de novo design methods often leverage artificial intelligence and deep generative models to propose novel and synthetically feasible structures. nih.govrsc.org

Advanced Analytical Methodologies for Academic Research of 4 Cyclobutoxypyridine 2 Carboxamide

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 4-Cyclobutoxypyridine-2-carboxamide, with each technique providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound are based on the electronic environment of the protons in the pyridine (B92270) ring, the cyclobutoxy group, and the amide functional group. The pyridine protons are typically found in the aromatic region (7.0-8.5 ppm), with their specific shifts influenced by the positions of the cyclobutoxy and carboxamide substituents. The protons of the cyclobutoxy group will appear in the aliphatic region, and the amide protons often present as broad signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, providing clear resolution for each carbon atom. Carbons in the aromatic pyridine ring appear in the downfield region (110-165 ppm), with the carbonyl carbon of the amide group resonating at a significantly lower field (165-180 ppm). oregonstate.edulibretexts.org The carbons of the cyclobutoxy group are observed in the upfield region. oregonstate.edu

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between adjacent protons, confirming the proton-proton coupling networks within the pyridine and cyclobutoxy rings. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon skeleton. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations between protons and carbons, confirming the placement of the substituents on the pyridine ring. Studies on related carboxamide structures have demonstrated the utility of 2D NMR in confirming structural assignments. nih.govnih.gov

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3 | ~7.2-7.4 | ~110-115 |

| Pyridine H-5 | ~6.8-7.0 | ~108-112 |

| Pyridine H-6 | ~8.2-8.4 | ~148-152 |

| Amide -NH₂ | ~7.5-8.5 (broad) | - |

| Cyclobutoxy -OCH | ~4.8-5.0 | ~75-80 |

| Cyclobutoxy -CH₂ | ~2.2-2.6 (multiplet) | ~30-35 |

| Cyclobutoxy -CH₂ | ~1.6-2.0 (multiplet) | ~12-15 |

| Pyridine C-2 | - | ~160-165 |

| Pyridine C-4 | - | ~165-170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The calculated molecular weight of this compound (C₁₀H₁₂N₂O₂) is 192.22 g/mol .

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule, expected at m/z = 192.

Loss of Amide Group: Fragmentation may involve the loss of the carboxamide group (-CONH₂) resulting in a fragment.

Loss of Cyclobutoxy Group: Cleavage of the ether bond can lead to the loss of the cyclobutoxy radical (•OC₄H₇).

Cyclobutyl Ring Fragmentation: The cyclobutyl ring can undergo cleavage to lose ethene (C₂H₄).

Pyridine Ring Fragmentation: Characteristic fragmentation of the pyridine ring can also be observed.

Table of Predicted Key Mass Fragments

| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 192 | [C₁₀H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 148 | [C₁₀H₁₂N₂O]⁺ | Loss of CO |

| 121 | [C₆H₅N₂O]⁺ | Loss of C₄H₇ (cyclobutyl) |

| 106 | [C₅H₄N₂O]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. lew.ro Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum. For this compound, IR spectroscopy can confirm the presence of the amide, ether, and aromatic pyridine functionalities. vscht.czlibretexts.org

Characteristic IR Absorption Bands:

N-H Stretching: The amide N-H bonds typically show one or two sharp to moderately broad bands in the region of 3100-3500 cm⁻¹. Primary amides (-CONH₂) will show two bands corresponding to symmetric and asymmetric stretching. libretexts.org

C-H Stretching: Aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutoxy group appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band for the carbonyl group of the amide is expected in the region of 1650-1690 cm⁻¹. This is a highly characteristic peak. libretexts.orglibretexts.org

N-H Bending (Amide II): The N-H bending vibration of the primary amide appears around 1590-1650 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The asymmetric stretch of the ether linkage (C-O-C) in the cyclobutoxy group will produce a strong band, typically in the 1050-1250 cm⁻¹ range.

Table of Predicted IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3100 - 3500 | Medium (two bands) |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Cyclobutoxy Group | C-H Stretch | 2850 - 3000 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | 1590 - 1650 | Medium to Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and the carboxamide group contain π-electrons and non-bonding electrons (n-electrons) that can be excited by UV or visible light. The resulting spectrum can be used for quantitative analysis and to gain insight into the conjugated system of the molecule.

For this compound, the primary chromophore is the substituted pyridine ring conjugated with the carbonyl group. Expected electronic transitions include π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and occur at longer wavelengths. The solvent used can affect the position and intensity of these absorption maxima. For instance, polar solvents can cause a blue shift (hypsochromic shift) of n → π* transitions. Studies on related pyridine and pyrazine (B50134) carboxamides have utilized UV-Vis spectroscopy to characterize the electronic properties of these compounds. lew.ro

Chromatographic Purity and Impurity Profiling

Chromatographic methods are essential for separating this compound from any unreacted starting materials, by-products, or degradation products, thus allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of this compound and for impurity profiling. researchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A typical method for a compound like this compound would be Reversed-Phase HPLC (RP-HPLC).

Stationary Phase: A non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column.

Mobile Phase: A polar mobile phase, typically a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of all components.

Detector: A UV detector is commonly used, set at a wavelength where the compound exhibits strong absorbance (e.g., around 260-270 nm, corresponding to the π → π* transition of the pyridine system). Other detectors like a Diode Array Detector (DAD) can provide spectral information for peak identification, and a Mass Spectrometer (LC-MS) can provide molecular weight information for unknown impurities.

Impurity profiling involves identifying and quantifying any impurities present in the sample. vscht.cz This is achieved by comparing the chromatogram of the sample to that of a highly pure reference standard. The retention time is used for qualitative identification, while the peak area is used for quantitative analysis. Regulatory guidelines often require that any impurity above a certain threshold (e.g., 0.1%) be identified and characterized. oregonstate.edulibretexts.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Ammonium acetate |

| Formic acid |

| Pyridine |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the separation and identification of volatile and semi-volatile byproducts that may be present in the final product or arise during the synthesis of this compound. The method's high resolution and sensitivity make it ideal for detecting trace-level impurities such as residual solvents, unreacted starting materials, or byproducts from side reactions.

In the context of synthesizing this compound, potential volatile impurities could include cyclobutanol (B46151), chlorinated pyridine precursors, or solvents used during synthesis and purification like Toluene, Tetrahydrofuran (THF), or Dichloromethane (B109758) (DCM). The GC method involves vaporizing the sample and passing it through a capillary column with an inert carrier gas. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. Compounds are then detected, often by a mass spectrometer, which provides structural information for definitive identification.

Table 1: Representative GC-MS Parameters for Volatile Impurity Profiling

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of volatile and semi-volatile organic compounds. |

| Inlet Temperature | 250 °C | Ensures efficient vaporization of the sample without thermal degradation of analytes. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas that provides good chromatographic efficiency. |

| Oven Program | Initial 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds with a wide range of boiling points, from highly volatile solvents to less volatile byproducts. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data, enabling positive identification of eluted compounds by library matching and fragmentation analysis. |

| MS Scan Range | 35-400 amu | Covers the expected mass range for common solvents and potential synthetic byproducts. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chemistry tool for separations, particularly for chiral molecules in the pharmaceutical industry. The technique uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, which offers low viscosity and high diffusivity, leading to faster and more efficient separations compared to traditional liquid chromatography.

While this compound itself is an achiral molecule, the SFC methodology is highly relevant in its research context. It is a critical tool for separating enantiomers of chiral derivatives or potential chiral impurities that might be synthesized or used in subsequent drug discovery efforts. The ability to rapidly screen multiple chiral stationary phases (CSPs) makes SFC the preferred method for developing analytical and preparative separation methods for chiral compounds. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have demonstrated high success rates in resolving a broad range of chemical scaffolds.

Advanced Techniques for Mechanistic Studies

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters of the interaction between a ligand, such as this compound, and its putative binding partner, typically a protein or other macromolecule. A standard ITC experiment involves titrating the compound into a solution containing the target molecule and measuring the minute amounts of heat released or absorbed.

From a single ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the relationship: ΔG = -RTln(Ka) = ΔH - TΔS. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

Research Findings: There are no publicly available ITC data for the binding of this compound to any biological target. A hypothetical ITC data table for a small molecule-protein interaction is presented below to illustrate how such data would be presented.

Table 1: Hypothetical ITC Binding Data for a Small Molecule Interaction

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Association Constant (Ka) | 2.5 x 106 M-1 |

| Dissociation Constant (Kd) | 400 nM |

| Enthalpy (ΔH) | -12.5 kcal/mol |

| Entropy (ΔS) | -15.2 cal/mol·K |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is an optical technique used to monitor molecular interactions in real-time without the need for labels. It is particularly valuable for determining the kinetics of binding, i.e., the association (on-rate, ka) and dissociation (off-rate, kd) rates of a ligand. In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing the analyte, such as this compound, is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.

The data obtained from an SPR experiment allows for the calculation of the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd), a measure of affinity, can then be calculated as the ratio of kd/ka.

Research Findings: No specific SPR studies detailing the binding kinetics of this compound have been identified in the available literature. A table illustrating typical kinetic data obtained from an SPR experiment is provided for context.

Table 2: Illustrative SPR Kinetic Data

| Parameter | Value |

|---|---|

| Association Rate (ka) | 1.2 x 105 M-1s-1 |

| Dissociation Rate (kd) | 4.8 x 10-4 s-1 |

| Dissociation Constant (Kd) | 4.0 nM |

Differential Scanning Fluorimetry (DSF) for Thermal Stability

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein, both alone and in the presence of a ligand. The technique relies on the principle that the melting temperature (Tm) of a protein often increases upon binding to a stabilizing ligand. A fluorescent dye that binds to hydrophobic regions of the protein is used, and as the protein unfolds with increasing temperature, the dye fluoresces.

The change in melting temperature (ΔTm) upon the addition of a compound like this compound can indicate a direct binding event and provide a measure of the stabilization conferred by the compound.

Research Findings: There is no published data on the use of DSF to assess the thermal stabilization of any target protein by this compound. A representative data table for a DSF experiment is shown below.

Table 3: Representative DSF Thermal Shift Data

| Condition | Melting Temperature (Tm) | Thermal Shift (ΔTm) |

|---|---|---|

| Protein Alone | 52.3 °C | - |

| Protein + Compound X | 58.7 °C | +6.4 °C |

Method Validation in a Research Context

The validation of analytical methods is critical to ensure that the data generated in a research setting is reliable and reproducible. While no specific method validation reports for this compound were found, the following subsections outline the key parameters that would be assessed.

Specificity and Selectivity

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample. For a compound like this compound, this would involve demonstrating that the method can distinguish it from starting materials, synthetic by-products, or metabolites in a relevant matrix.

Precision and Accuracy